molecular formula C11H15ClN2O2 B13613227 4-(Pyrrolidin-3-yloxy)benzamidehydrochloride

4-(Pyrrolidin-3-yloxy)benzamidehydrochloride

Cat. No.: B13613227
M. Wt: 242.70 g/mol
InChI Key: DZSNRSGGBHGXLR-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-3-yloxy)benzamide hydrochloride is a chemical compound that features a pyrrolidine ring attached to a benzamide moiety via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrrolidin-3-yloxy)benzamide hydrochloride typically involves the reaction of 4-hydroxybenzamide with 3-chloropyrrolidine in the presence of a base to form the ether linkage. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

    Temperature: Room temperature to 80°C

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidin-3-yloxy)benzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidinone derivatives.

    Reduction: The benzamide moiety can be reduced to form benzylamine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Pyrrolidinone derivatives

    Reduction: Benzylamine derivatives

    Substitution: Various substituted pyrrolidine and benzamide derivatives

Scientific Research Applications

4-(Pyrrolidin-3-yloxy)benzamide hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-3-yloxy)benzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity due to its three-dimensional structure, while the benzamide moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle used in various chemical syntheses.

    Benzamide: A compound with a benzene ring attached to an amide group, used in medicinal chemistry.

    Pyrrolidinone: An oxidized form of pyrrolidine, known for its biological activity.

Uniqueness

4-(Pyrrolidin-3-yloxy)benzamide hydrochloride is unique due to the combination of the pyrrolidine ring and benzamide moiety, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in different fields of research and industry.

Properties

Molecular Formula

C11H15ClN2O2

Molecular Weight

242.70 g/mol

IUPAC Name

4-pyrrolidin-3-yloxybenzamide;hydrochloride

InChI

InChI=1S/C11H14N2O2.ClH/c12-11(14)8-1-3-9(4-2-8)15-10-5-6-13-7-10;/h1-4,10,13H,5-7H2,(H2,12,14);1H

InChI Key

DZSNRSGGBHGXLR-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1OC2=CC=C(C=C2)C(=O)N.Cl

Origin of Product

United States

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